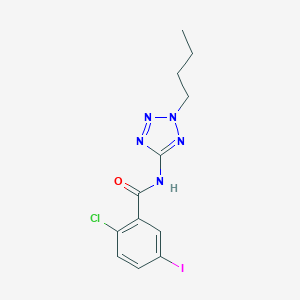
N-(2-butyl-2H-tetrazol-5-yl)-2-chloro-5-iodobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-butyl-2H-tetrazol-5-yl)-2-chloro-5-iodobenzamide, also known as A-740003, is a small molecule antagonist of the P2X7 receptor. This receptor is a member of the purinergic receptor family and is involved in various physiological and pathological processes, including inflammation, pain, and immune response. A-740003 has been widely studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and autoimmune diseases.
Mechanism of Action
N-(2-butyl-2H-tetrazol-5-yl)-2-chloro-5-iodobenzamide is a selective antagonist of the P2X7 receptor, which is a ligand-gated ion channel that is activated by extracellular ATP. The receptor is expressed in various cell types, including immune cells, neurons, and cancer cells. Activation of the P2X7 receptor leads to the influx of calcium ions and the release of pro-inflammatory cytokines and chemokines. This compound blocks the activation of the P2X7 receptor, thereby reducing inflammation and modulating the immune response.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In cancer, it has been shown to inhibit tumor growth and metastasis by reducing angiogenesis and inducing apoptosis. In neurodegenerative disorders, it has been shown to reduce neuroinflammation and prevent neuronal damage by reducing the release of pro-inflammatory cytokines and chemokines. In autoimmune diseases, it has been shown to modulate the immune response by reducing the activation of immune cells and the release of pro-inflammatory cytokines and chemokines.
Advantages and Limitations for Lab Experiments
N-(2-butyl-2H-tetrazol-5-yl)-2-chloro-5-iodobenzamide has several advantages for lab experiments. It is a selective antagonist of the P2X7 receptor, which allows for specific targeting of this receptor. It has been extensively studied in various preclinical models, which provides a wealth of information on its potential therapeutic applications. However, this compound also has some limitations. It has low solubility in water, which can make it difficult to use in certain experiments. It also has low bioavailability, which can limit its effectiveness in vivo.
Future Directions
There are several future directions for research on N-(2-butyl-2H-tetrazol-5-yl)-2-chloro-5-iodobenzamide. One direction is to investigate its potential therapeutic applications in other diseases, such as cardiovascular disease and metabolic disorders. Another direction is to develop more potent and selective P2X7 receptor antagonists that have better pharmacokinetic properties. Additionally, more research is needed to understand the molecular mechanisms underlying the effects of this compound on the P2X7 receptor and its downstream signaling pathways.
Synthesis Methods
N-(2-butyl-2H-tetrazol-5-yl)-2-chloro-5-iodobenzamide can be synthesized using a multistep synthetic route starting from 5-iodosalicylic acid. The synthesis involves various chemical reactions, including esterification, amidation, and tetrazole formation. The final product is obtained by purification using column chromatography.
Scientific Research Applications
N-(2-butyl-2H-tetrazol-5-yl)-2-chloro-5-iodobenzamide has been extensively studied for its potential therapeutic applications in various diseases. In cancer, it has been shown to inhibit tumor growth and metastasis in various preclinical models. In neurodegenerative disorders, it has been shown to reduce neuroinflammation and prevent neuronal damage. In autoimmune diseases, it has been shown to modulate the immune response and reduce inflammation.
Properties
Molecular Formula |
C12H13ClIN5O |
|---|---|
Molecular Weight |
405.62 g/mol |
IUPAC Name |
N-(2-butyltetrazol-5-yl)-2-chloro-5-iodobenzamide |
InChI |
InChI=1S/C12H13ClIN5O/c1-2-3-6-19-17-12(16-18-19)15-11(20)9-7-8(14)4-5-10(9)13/h4-5,7H,2-3,6H2,1H3,(H,15,17,20) |
InChI Key |
DJCOJDRRCQNUPZ-UHFFFAOYSA-N |
SMILES |
CCCCN1N=C(N=N1)NC(=O)C2=C(C=CC(=C2)I)Cl |
Canonical SMILES |
CCCCN1N=C(N=N1)NC(=O)C2=C(C=CC(=C2)I)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(4-ethyl-1-piperazinyl)phenyl]-4-isopropoxybenzamide](/img/structure/B251083.png)
![2-(2,3-dimethylphenoxy)-N-[4-(4-ethylpiperazin-1-yl)phenyl]acetamide](/img/structure/B251084.png)
![2-methoxy-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide](/img/structure/B251085.png)
![5-bromo-N-[3-chloro-2-(1-pyrrolidinyl)phenyl]-2-furancarboxamide](/img/structure/B251090.png)
![2-(4-chloro-2-methylphenoxy)-N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide](/img/structure/B251092.png)
![2-bromo-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide](/img/structure/B251093.png)
![2-methyl-N-[4-(piperidin-1-ylmethyl)phenyl]propanamide](/img/structure/B251094.png)
![N-[4-(isobutyrylamino)-3-methoxyphenyl]-2-furamide](/img/structure/B251096.png)
![4-fluoro-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide](/img/structure/B251098.png)
![N-[2-(difluoromethoxy)phenyl]-4-propoxybenzamide](/img/structure/B251101.png)
![N-[2-(difluoromethoxy)phenyl]-2-(2,3-dimethylphenoxy)acetamide](/img/structure/B251102.png)
![2-phenoxy-N-[4-(1-piperidinylmethyl)phenyl]acetamide](/img/structure/B251103.png)
![N-[[3-chloro-2-(1-pyrrolidinyl)anilino]-sulfanylidenemethyl]butanamide](/img/structure/B251105.png)
![N-[4-(4-methylpiperidin-1-yl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B251107.png)
